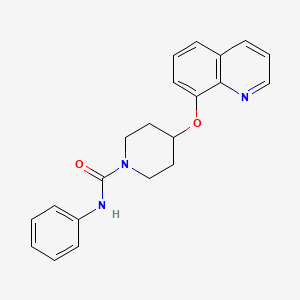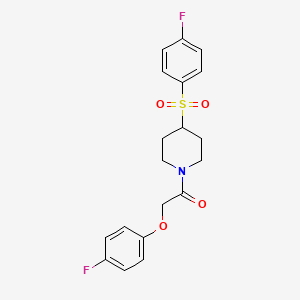
2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone, also known as FPE or FPE-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of 2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone-1 involves its interaction with various cellular targets, including the dopamine and norepinephrine transporters in the brain and the proteasome in cancer cells. This compound-1 inhibits the reuptake of dopamine and norepinephrine by binding to their respective transporters, leading to increased levels of these neurotransmitters in the brain. In cancer cells, this compound-1 binds to the proteasome and inhibits its activity, leading to the accumulation of misfolded proteins and ultimately, cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound-1 are dependent on its mechanism of action and the specific cellular targets it interacts with. In the brain, this compound-1 increases the levels of dopamine and norepinephrine, leading to improved mood and attention. In cancer cells, this compound-1 inhibits the growth of cancer cells and sensitizes them to chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone-1 for lab experiments include its relatively simple synthesis method, its potential applications in various fields of research, and its ability to interact with specific cellular targets. However, the limitations of this compound-1 include its potential toxicity and off-target effects, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone-1, including the development of new drugs targeting the proteasome and other cellular pathways, the exploration of this compound-1's potential applications in the treatment of neurological disorders and cancer, and the investigation of this compound-1's toxicity and off-target effects. Additionally, further research is needed to fully understand the mechanism of action of this compound-1 and its interactions with specific cellular targets.
Synthesemethoden
The synthesis of 2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone-1 involves the reaction of 4-fluorophenol with 4-(4-fluorophenylsulfonyl)piperidine to form 4-(4-fluorophenylsulfonyl)piperidin-4-ol. This intermediate is then reacted with 2-chloroacetyl chloride to yield this compound-1. The synthesis method for this compound-1 is relatively straightforward and can be accomplished using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone-1 has shown promise in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound-1 has been shown to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This effect has potential applications in the treatment of neurological disorders such as depression and attention deficit hyperactivity disorder (ADHD).
In cancer research, this compound-1 has been shown to inhibit the growth of cancer cells by targeting the proteasome, a cellular complex responsible for protein degradation. This compound-1 has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
In drug discovery, this compound-1 has been used as a lead compound for the development of new drugs targeting the proteasome and other cellular pathways.
Eigenschaften
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO4S/c20-14-1-5-16(6-2-14)26-13-19(23)22-11-9-18(10-12-22)27(24,25)17-7-3-15(21)4-8-17/h1-8,18H,9-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVFBOODAVRNEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)COC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3'-(3-chloro-4-fluorophenyl)-1-(3-methoxybenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2354232.png)
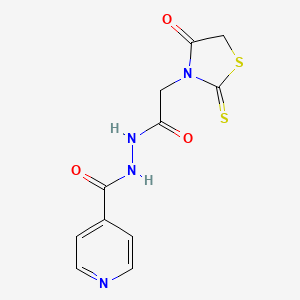
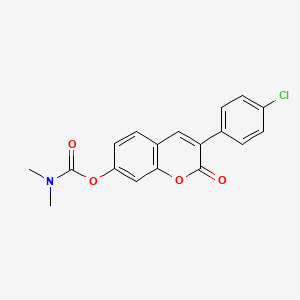

![3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2354239.png)
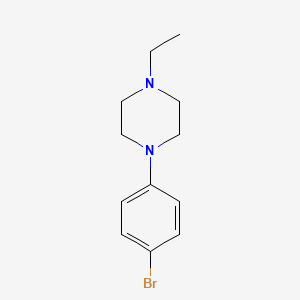
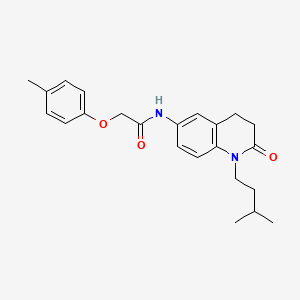
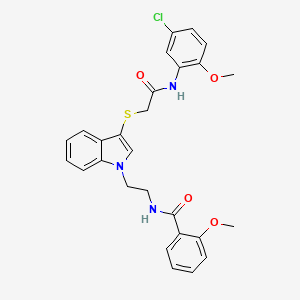
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea](/img/structure/B2354244.png)
![N-benzyl-2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2354246.png)

